フルロファミド
概要
説明
フルロファミドは、感染による尿路結石や高アンモニア血症の治療において大きな可能性を秘めた強力な細菌ウレアーゼ阻害剤です。 ウレアーゼ酵素を阻害することで知られており、ウレアーゼ酵素は尿素をアンモニアと二酸化炭素に分解する上で重要な役割を果たします .
科学的研究の応用
Flurofamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study urease inhibition and enzyme kinetics.
Biology: Flurofamide is employed in research on bacterial urease activity and its role in various biological processes.
Medicine: It has potential therapeutic applications in treating hyperammonemia and infection-induced urinary stones.
Industry: Flurofamide is used in the development of new urease inhibitors for agricultural and industrial applications
作用機序
フルロファミドは、ウレアーゼ酵素を阻害することによって効果を発揮します。ウレアーゼは、尿素をアンモニアと二酸化炭素に分解する触媒作用を担います。フルロファミドはウレアーゼを阻害することで、高アンモニア血症などの状態において重要な役割を果たすアンモニアの生成を防ぎます。 フルロファミドの分子標的は、ウレアーゼの活性部位であり、この部位に結合して酵素の活性を阻害します .
生化学分析
Biochemical Properties
Flurofamide plays a critical role in biochemical reactions by inhibiting the enzyme urease. Urease catalyzes the hydrolysis of urea into ammonia and carbon dioxide. By inhibiting urease, Flurofamide effectively reduces ammonia production, which is beneficial in conditions such as hyperammonemia and hepatic encephalopathy . The interaction between Flurofamide and urease involves the binding of Flurofamide to the active site of the enzyme, thereby preventing the substrate (urea) from accessing the catalytic site .
Cellular Effects
Flurofamide has been shown to influence various cellular processes. In colonic microorganisms, it significantly reduces ammonia production, which can have downstream effects on cellular metabolism and gene expression . In respiratory infections caused by Ureaplasma species, Flurofamide has been observed to lower blood ammonia levels, thereby mitigating the toxic effects of hyperammonemia . This reduction in ammonia levels can influence cell signaling pathways and metabolic processes, leading to improved cellular function and reduced toxicity.
Molecular Mechanism
The molecular mechanism of Flurofamide involves its potent inhibition of urease. Flurofamide binds to the active site of urease, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of urea . This inhibition is achieved through the interaction of Flurofamide’s phosphinyl group with the nickel ions present in the active site of urease, which are essential for the enzyme’s catalytic activity . By blocking this interaction, Flurofamide effectively halts the production of ammonia, thereby reducing its toxic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Flurofamide have been observed to change over time. Studies have shown that Flurofamide remains stable and effective in inhibiting urease activity over extended periods . In vitro experiments have demonstrated that Flurofamide can maintain its inhibitory effects on ammonia production for up to 22 hours under both aerobic and anaerobic conditions . Additionally, there is no evidence of Flurofamide toxicity at the concentrations tested, indicating its potential for long-term use in biochemical applications .
Dosage Effects in Animal Models
The effects of Flurofamide vary with different dosages in animal models. In a mouse model of Ureaplasma respiratory infection, Flurofamide administered at a dosage of 6 mg/kg significantly reduced blood ammonia levels compared to untreated controls . Higher dosages of Flurofamide have been shown to further decrease ammonia production, although the potential for toxic or adverse effects at very high doses has not been extensively studied . These findings suggest that Flurofamide is effective at reducing ammonia levels in a dose-dependent manner.
Metabolic Pathways
Flurofamide is involved in metabolic pathways related to the inhibition of urease activity. By preventing the hydrolysis of urea, Flurofamide reduces the production of ammonia, which can have downstream effects on nitrogen metabolism . This inhibition can alter the metabolic flux of nitrogen-containing compounds, potentially affecting the levels of other metabolites involved in nitrogen metabolism
Transport and Distribution
The transport and distribution of Flurofamide within cells and tissues are influenced by its chemical properties. Flurofamide is likely to be distributed unevenly due to differences in blood perfusion, tissue binding, and membrane permeability . Once in the systemic circulation, Flurofamide is transported to various tissues, where it can exert its inhibitory effects on urease. The distribution equilibrium between blood and tissue is reached more rapidly in richly vascularized areas, allowing for effective inhibition of urease activity in these regions .
Subcellular Localization
The subcellular localization of Flurofamide is primarily within the cytoplasm, where it interacts with urease enzymes. The presence of targeting signals or post-translational modifications that direct Flurofamide to specific compartments or organelles has not been extensively studied . Its activity in inhibiting urease suggests that Flurofamide is localized in areas where urease is active, such as the cytoplasm of colonic microorganisms and other urease-producing cells .
準備方法
フルロファミドは、化学的にはN-[ジアミノホスフィニル]-4-フルオロベンゾアミドとして知られており、さまざまな合成経路によって合成することができます。一般的な方法の1つは、4-フルオロ安息香酸とオキシ塩化リン (POCl3) を反応させて4-フルオロベンゾイルクロリドを生成することです。 この中間体はその後、ジアミノホスフィン酸と反応してフルロファミドを生成します . 工業生産方法では一般的に同様の工程が採用されていますが、大規模合成向けに最適化されており、高収率と高純度が保証されています .
化学反応の分析
フルロファミドは、次のようないくつかの種類の化学反応を起こします。
酸化: フルロファミドは、特定の条件下で酸化されてさまざまな酸化誘導体を生成することができます。
還元: 還元反応は、フルロファミドをその還元型に変換することができます。還元型は、生物学的活性に違いがある場合があります。
置換: フルロファミドは、フッ素原子または他の官能基が異なる置換基に置換される置換反応を起こすことができます。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウム (KMnO4) のような酸化剤と、水素化リチウムアルミニウム (LiAlH4) のような還元剤などがあります。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります .
科学研究での応用
フルロファミドは、さまざまな科学研究で応用されています。
化学: ウレアーゼ阻害と酵素反応速度論を研究するためのモデル化合物として使用されます。
生物学: フルロファミドは、細菌のウレアーゼ活性とそのさまざまな生物学的プロセスにおける役割に関する研究に使用されます。
医学: 高アンモニア血症や感染による尿路結石の治療に潜在的な治療的応用があります。
類似化合物との比較
フルロファミドは、その高い効力と特異性により、ウレアーゼ阻害剤の中でもユニークな存在です。類似化合物には、次のようなものがあります。
アセトヒドロキサム酸 (AHA): 過去に同様の用途に使用されていた、効力の低いウレアーゼ阻害剤です。
ヒドロキサム酸: ウレアーゼ阻害活性を有する化合物群ですが、一般的にフルロファミドよりも効力は低いです。
フルロファミドは、低濃度での有効性と、ウレアプラズマ感染による高アンモニア血症に対する非抗生物質療法の可能性により際立っています .
生物活性
Flurofamide, chemically known as N-[diaminophosphinyl]-4-fluorobenzamide, is a potent urease inhibitor that has garnered attention for its biological activity, particularly in the context of ureaplasmal infections and associated conditions. This compound has shown promise in both preventing and treating hyperammonemia induced by Ureaplasma species, which are known to cause respiratory infections and other complications, especially in immunocompromised individuals.
Flurofamide acts primarily by inhibiting urease, an enzyme produced by Ureaplasma species that catalyzes the hydrolysis of urea to ammonia. This reaction can lead to elevated ammonia levels in the blood, resulting in hyperammonemia, which is particularly dangerous for vulnerable populations such as preterm infants and patients with compromised immune systems. By blocking urease activity, flurofamide effectively reduces ammonia production, thus mitigating the associated toxic effects.
Key Findings from Research Studies
- Inhibition of Ammonia Production : Flurofamide demonstrated significant inhibition of ammonia production from urea at concentrations as low as 2 μM across various Ureaplasma isolates. This was confirmed through both in vitro and in vivo studies using mouse models .
- Effects on Blood Ammonia Levels : In a study involving mice infected with Ureaplasma parvum, administration of 6 mg/kg flurofamide resulted in a marked decrease in blood ammonia levels—10.9 ± 4.0 μmol/L compared to 26.5 ± 17.7 μmol/L in untreated controls (P = 0.0146) .
- Restoration of Epithelial Function : Flurofamide was shown to restore sodium transport and epithelial sodium channel (ENaC) activity in Ureaplasma-infected fetal lung epithelial cells. This restoration was linked to the prevention of Ureaplasma-induced phosphorylation of Erk1/2, suggesting a broader impact on cellular signaling pathways influenced by urease activity .
Case Study 1: Prevention and Treatment of Ureaplasma-Induced Hyperammonemia
- Objective : To evaluate the efficacy of flurofamide in preventing and treating hyperammonemia caused by Ureaplasma infection.
- Methodology : Mice were administered flurofamide either prophylactically (one hour before infection) or therapeutically (24 hours post-infection).
- Results : Prophylactic treatment led to a significant reduction in blood ammonia levels compared to untreated mice, while therapeutic administration also showed beneficial effects but with less pronounced results .
Case Study 2: Impact on Preterm Infants
- Background : Preterm infants are particularly susceptible to Ureaplasma infections, which can lead to severe respiratory complications.
- Findings : Flurofamide's ability to inhibit urease may offer a novel non-antibiotic treatment option for managing Ureaplasma colonization in this vulnerable population, potentially improving outcomes during lung transition periods .
Data Table
特性
IUPAC Name |
N-diaminophosphoryl-4-fluorobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN3O2P/c8-6-3-1-5(2-4-6)7(12)11-14(9,10)13/h1-4H,(H5,9,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWZFVMCWPLMLTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NP(=O)(N)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN3O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045654 | |
Record name | Flurofamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70788-28-2 | |
Record name | N-(Diaminophosphinyl)-4-fluorobenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=70788-28-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flurofamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070788282 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flurofamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760097 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flurofamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=342995 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Flurofamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045654 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUROFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599XHU06GH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Flurofamide?
A1: Flurofamide functions as a potent urease inhibitor. [, , ] It binds to the active site of urease, preventing the enzyme from hydrolyzing urea into ammonia (NH3) and carbon dioxide (CO2). [, , ]
Q2: What are the downstream effects of Flurofamide's urease inhibition?
A2: By inhibiting urease, Flurofamide reduces the production of ammonia. [, , ] This is particularly relevant in the context of infections with urease-positive bacteria like Ureaplasma species and Helicobacter pylori, where ammonia production contributes to pathogenesis. [, , , ] For example, in the context of Ureaplasma-induced hyperammonemia, Flurofamide prevents the conversion of urea to ammonia, thereby lowering blood ammonia levels. []
Q3: Does Flurofamide exhibit any effects beyond urease inhibition?
A3: While Flurofamide is primarily known for its urease-inhibiting properties, some studies suggest it may influence bacterial chemotaxis, potentially through mechanisms independent of urease. [, ] Further research is needed to fully elucidate these effects.
Q4: What is the molecular formula and weight of Flurofamide?
A4: The molecular formula of Flurofamide is C7H10FN2O2P, and its molecular weight is 204.14 g/mol. []
Q5: Is there spectroscopic data available for Flurofamide?
A5: While the provided research papers do not delve into detailed spectroscopic characterization, basic spectroscopic data, such as UV-Vis absorbance and infrared (IR) spectra, would be valuable for analytical purposes and confirmation of the compound's structure.
Q6: Has the stability of Flurofamide been investigated under various conditions?
A6: Limited information is available on the stability of Flurofamide under different conditions. One study mentions that cell lysates retained a significant portion of urease activity after storage with Flurofamide at 4°C for several days. [] Further research on the compound's stability in various solutions, temperatures, and light exposure would be beneficial.
Q7: How does Flurofamide compare to other urease inhibitors in terms of potency?
A7: Flurofamide demonstrates significantly greater potency compared to Acetohydroxamic Acid, another urease inhibitor. [] Studies highlight its effectiveness at nanomolar concentrations against Ureaplasma urealyticum. [, ]
Q8: What are the potential applications of Flurofamide's catalytic properties?
A8: Beyond its potential as a therapeutic agent, Flurofamide's potent urease inhibition makes it a valuable tool in biochemical research. It can be used to study the role of urease in various biological processes, including bacterial pathogenesis, nitrogen metabolism, and stone formation. [, , , ]
Q9: What in vitro and in vivo models have been used to evaluate Flurofamide's efficacy?
A10: Various models have been employed to study Flurofamide's effects. In vitro studies utilized pure bacterial cultures, cell lines, and enzyme assays. [, , , ] In vivo studies primarily focused on rodent models of infection with Ureaplasma species and Helicobacter species. [, , , , , ] Additionally, a ferret model investigated Flurofamide's impact on Helicobacter mustelae infection. []
Q10: What are the key findings regarding Flurofamide's efficacy in these models?
A11: Flurofamide effectively reduced ammonia levels in a mouse model of Ureaplasma-induced hyperammonemia. [] In models of Helicobacter infection, Flurofamide administration led to a decrease in bacterial load and attenuated gastritis severity. [, , , , ]
Q11: What information is available regarding the toxicity and safety profile of Flurofamide?
A11: Data on Flurofamide's toxicity and safety profile, particularly in humans, are limited in the provided research. Further investigation, including acute and chronic toxicity studies, is crucial before its clinical application.
Q12: Has Flurofamide been investigated in clinical trials?
A12: The provided research does not mention any completed or ongoing clinical trials involving Flurofamide.
Q13: What are the potential alternatives or substitutes for Flurofamide?
A15: Acetohydroxamic acid is another urease inhibitor, although Flurofamide has been shown to be more potent. [, ] The search for alternative urease inhibitors, possibly with improved pharmacological properties and safety profiles, remains an active area of research.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。